Cas no 887360-62-5 (2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol)

2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol 化学的及び物理的性質
名前と識別子
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- 2,6-dimethoxy-4-pyrrolidin-2-ylphenol
- CS-0458546
- EN300-1858284
- 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol
- 887360-62-5
- AKOS005143749
- 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol
-
- インチ: 1S/C12H17NO3/c1-15-10-6-8(9-4-3-5-13-9)7-11(16-2)12(10)14/h6-7,9,13-14H,3-5H2,1-2H3
- InChIKey: FOFBIMFXGCLHQG-UHFFFAOYSA-N
- ほほえんだ: C1(O)=C(OC)C=C(C2CCCN2)C=C1OC
計算された属性
- せいみつぶんしりょう: 223.12084340g/mol
- どういたいしつりょう: 223.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 50.7Ų
2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1858284-0.05g |
2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol |
887360-62-5 | 0.05g |
$202.0 | 2023-09-18 | ||
Enamine | EN300-1858284-0.1g |
2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol |
887360-62-5 | 0.1g |
$301.0 | 2023-09-18 | ||
Enamine | EN300-1858284-0.5g |
2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol |
887360-62-5 | 0.5g |
$679.0 | 2023-09-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529213-100mg |
2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol |
887360-62-5 | 98% | 100mg |
¥6496.00 | 2024-04-26 | |
Enamine | EN300-1858284-10.0g |
2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol |
887360-62-5 | 10g |
$3746.0 | 2023-05-25 | ||
Enamine | EN300-1858284-5.0g |
2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol |
887360-62-5 | 5g |
$2525.0 | 2023-05-25 | ||
Enamine | EN300-1858284-1.0g |
2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol |
887360-62-5 | 1g |
$871.0 | 2023-05-25 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529213-250mg |
2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol |
887360-62-5 | 98% | 250mg |
¥9304.00 | 2024-04-26 | |
Enamine | EN300-1858284-1g |
2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol |
887360-62-5 | 1g |
$871.0 | 2023-09-18 | ||
Enamine | EN300-1858284-0.25g |
2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol |
887360-62-5 | 0.25g |
$431.0 | 2023-09-18 |
2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
2,6-dimethoxy-4-(pyrrolidin-2-yl)phenolに関する追加情報
Comprehensive Overview of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol (CAS No. 887360-62-5)
2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol (CAS No. 887360-62-5) is a chemically intriguing compound that has garnered attention in pharmaceutical and organic chemistry research. This phenol derivative, characterized by its dimethoxy and pyrrolidine substituents, exhibits unique structural properties that make it a subject of interest for drug discovery and material science applications. Its molecular formula, C12H17NO3, underscores its potential as a building block for more complex molecules.
The compound's pyrrolidine ring, a common motif in bioactive molecules, contributes to its versatility. Researchers are particularly interested in its potential as a precursor for central nervous system (CNS) therapeutics, given the prevalence of pyrrolidine-containing compounds in neuropharmacology. Recent studies have explored its role in modulating enzyme inhibition and receptor binding, aligning with current trends in precision medicine and targeted drug delivery.
From a synthetic perspective, 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol offers opportunities for green chemistry applications. Its stability under mild conditions makes it suitable for sustainable synthesis routes, a topic highly searched in academic and industrial circles. The compound's methoxy groups also provide sites for further functionalization, enabling the creation of libraries for high-throughput screening—a technique frequently queried in AI-driven drug discovery platforms.
Analytical characterization of this compound often involves advanced techniques like NMR spectroscopy and mass spectrometry, reflecting the growing demand for structural elucidation methods in online searches. Its logP value and hydrogen bonding capacity are frequently analyzed parameters, as these relate to trending topics such as drug-likeness prediction and ADMET modeling in computational chemistry forums.
In material science, the phenolic nature of this compound enables potential applications in antioxidant polymers and coordination chemistry. These areas align with popular search terms like "smart materials design" and "metal-organic frameworks." The electron-donating properties of its substituents make it a candidate for organic electronics research, another rapidly growing field.
Quality control aspects of 887360-62-5 frequently appear in regulatory discussions, particularly regarding HPLC purity analysis and chiral separation techniques. These topics resonate with current Good Manufacturing Practice (cGMP) concerns often searched by pharmaceutical professionals. The compound's storage stability under various conditions is another practical consideration frequently queried in chemical databases.
From a commercial perspective, 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol is available as a research chemical from specialty suppliers, with purity grades ranging from 95% to 98%. This availability supports its use in medicinal chemistry campaigns, particularly in fragment-based drug design—a hot topic in recent PubMed searches and pharmaceutical conferences.
The safety profile of this compound, excluding any hazardous classifications, makes it suitable for laboratory use with standard precautions. This aspect addresses common search queries about chemical handling protocols and laboratory safety measures, which remain perennial concerns in scientific communities.
Future research directions for CAS 887360-62-5 may explore its potential in bioconjugation chemistry or as a scaffold for proteolysis targeting chimeras (PROTACs)—two cutting-edge areas generating significant online discussion. Its structural features position it well for investigations into allosteric modulation and protein-protein interaction inhibition, aligning with trending topics in drug discovery webinars and research publications.
In summary, 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol represents a versatile chemical entity with multifaceted applications across pharmaceutical development and materials science. Its unique combination of aromatic and heterocyclic features continues to inspire innovative research approaches, addressing many current scientific questions and industry needs.
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